molecular formula C10H12FNO2 B8591700 N-(4-ethoxy-3-fluorophenyl)acetamide

N-(4-ethoxy-3-fluorophenyl)acetamide

Cat. No.: B8591700
M. Wt: 197.21 g/mol
InChI Key: IJDGXRWAKGSRLF-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3-fluorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4) and a fluorine atom at the meta position (C3). Its molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

N-(4-ethoxy-3-fluorophenyl)acetamide

InChI

InChI=1S/C10H12FNO2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

IJDGXRWAKGSRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
N-(4-Ethoxy-3-fluorophenyl)acetamide -OCH₂CH₃ (C4), -F (C3) C₁₀H₁₂FNO₂ 197.21 Synthesized analog
N-(4-Ethoxyphenyl)acetamide -OCH₂CH₃ (C4) C₁₀H₁₃NO₂ 179.22
Paracetamol (N-(4-hydroxyphenyl)acetamide) -OH (C4) C₈H₉NO₂ 151.16
N-(3-Chloro-4-hydroxyphenyl)acetamide -Cl (C3), -OH (C4) C₈H₈ClNO₂ 185.61
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide -F (C4), -S-(3-methylphenyl) (C2) C₁₅H₁₄FNOS 275.34
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing solubility in non-polar environments, while fluorine (-F) is weakly electron-withdrawing, increasing metabolic stability .
  • Chlorinated Derivatives : Chlorine substitution (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) enhances antibacterial activity but may reduce solubility compared to hydroxylated analogs like paracetamol .

Pharmacological Activities

Key Findings:
  • Antimicrobial Activity : Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to sulfonyl and heterocyclic groups enhancing target binding .
  • Analgesic Potential: The ethoxy-fluoro substitution in this compound may mimic paracetamol’s structure, suggesting possible COX-2 inhibition, though direct evidence is lacking .

Physicochemical Properties

  • Metabolic Stability : Fluorine reduces oxidative metabolism, while ethoxy groups may undergo O-dealkylation, as seen in methazolamide metabolites .

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